molecular formula C12H11N5S B1518893 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 1087792-48-0

7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Cat. No. B1518893
M. Wt: 257.32 g/mol
InChI Key: NEYJMYQMDBBZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is a chemical compound with the CAS Number: 1087792-48-0. It has a molecular weight of 257.32 . The IUPAC name for this compound is 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl hydrosulfide .


Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, which includes “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol”, has been reported in various studies . For instance, one method involves the reaction of 4-amino-3-mercapto-l,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones .


Molecular Structure Analysis

The molecular structure of “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol . This compound, with the molecular formula C12H11N5S , has a molecular weight of 257.31 g/mol . Here are six unique applications:

  • Anticonvulsant Activity Evaluation

    • Results : The anticonvulsant activity of these derivatives was assessed, providing valuable insights for potential therapeutic applications .
  • Thermostable Energetic Materials

    • Results : Enhanced thermal stability makes it suitable for applications in propellants, explosives, and other energetic formulations .
  • Antimicrobial and Antifungal Activity

    • Results : The compound exhibited activity against both bacteria and fungi, suggesting potential therapeutic applications .

Future Directions

The future directions for research on “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” and related compounds could involve further exploration of their diverse pharmacological activities and potential applications in drug design, discovery, and development .

properties

IUPAC Name

7-cyclopropyl-6-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c18-12-14-13-11-16(9-6-7-9)10(15-17(11)12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJMYQMDBBZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN3C2=NNC3=S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 2
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 3
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 4
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 5
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 6
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

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